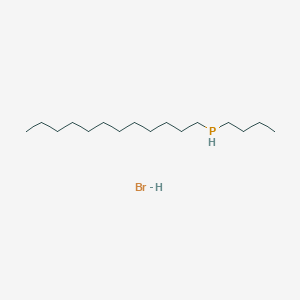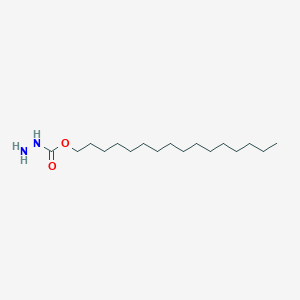
Hexadecyl hydrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecyl hydrazinecarboxylate is an organic compound that belongs to the class of hydrazinecarboxylates. These compounds are characterized by the presence of a hydrazide functional group bonded to a carboxylic acid. This compound is particularly notable for its long alkyl chain, which imparts unique properties to the molecule, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexadecyl hydrazinecarboxylate can be synthesized through several methods. One common approach involves the reaction of hexadecyl chloride with hydrazine hydrate in the presence of a base. This reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Another method involves the reduction of hexadecyl nitrocarboxylate using hydrazine hydrate and a suitable catalyst. This reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale batch reactions. The process begins with the preparation of hexadecyl chloride, which is then reacted with hydrazine hydrate in a continuous flow reactor. The product is subsequently purified using distillation and crystallization techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Hexadecyl hydrazinecarboxylate undergoes several types of chemical reactions, including:
Reduction: Reduction of this compound can yield hexadecyl aminecarboxylate.
Substitution: The hydrazide group can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Iron phthalocyanine as a catalyst under aerobic conditions.
Reduction: Hydrazine hydrate in the presence of a suitable catalyst.
Substitution: Various alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Hexadecyl azocarboxylate.
Reduction: Hexadecyl aminecarboxylate.
Substitution: Derivatives with different functional groups replacing the hydrazide group.
Scientific Research Applications
Hexadecyl hydrazinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of azo compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of hexadecyl hydrazinecarboxylate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by forming stable complexes with the active sites. The long alkyl chain enhances its ability to interact with lipid membranes, potentially disrupting cellular processes .
Comparison with Similar Compounds
Hexadecyl hydrazinecarboxylate can be compared with other hydrazinecarboxylates such as:
Methyl hydrazinecarboxylate: Shorter alkyl chain, different solubility and reactivity properties.
Ethyl hydrazinecarboxylate: Similar reactivity but different physical properties due to the shorter chain length.
Benzyl hydrazinecarboxylate: Aromatic ring imparts different chemical and physical properties.
This compound is unique due to its long alkyl chain, which provides distinct hydrophobic characteristics and influences its reactivity and applications.
Properties
CAS No. |
89761-30-8 |
|---|---|
Molecular Formula |
C17H36N2O2 |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
hexadecyl N-aminocarbamate |
InChI |
InChI=1S/C17H36N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-17(20)19-18/h2-16,18H2,1H3,(H,19,20) |
InChI Key |
DMWVMZCCVWOPIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Morpholin-4-yl)propyl]-5-propylpyrrolidin-2-one](/img/structure/B14374823.png)
![2,2,5-Trimethyl-2,3,4,11-tetrahydropyrano[2,3-a]carbazole](/img/structure/B14374828.png)
![1-[Cyclopropyl(phenyl)methyl]urea](/img/structure/B14374834.png)
![1-(2-Methyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one](/img/structure/B14374841.png)
![O-{[4-amino-2-(methylsulfanyl)pyrimidin-5-yl]methyl} phosphorodichloridothioate](/img/structure/B14374849.png)
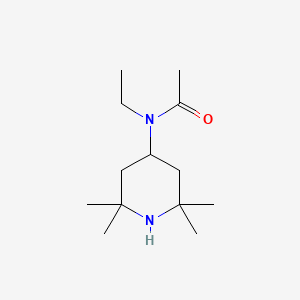
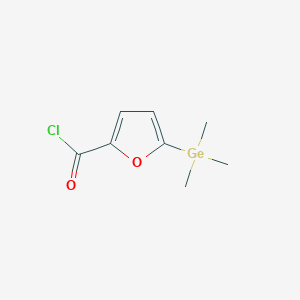
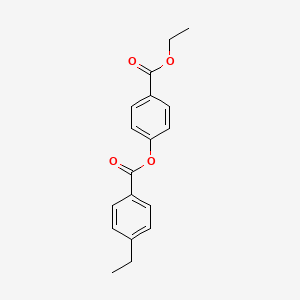
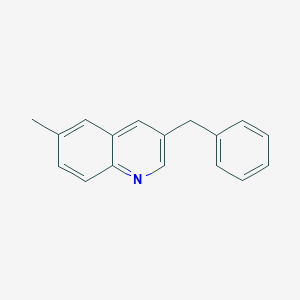
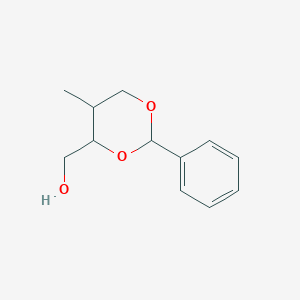
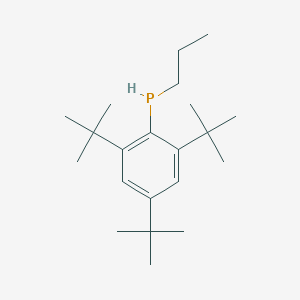

![5-Bromo-2-[(phenylsulfanyl)methyl]benzoic acid](/img/structure/B14374892.png)
